ethyl 4-((4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)amino)-4-oxobutanoate
Description
Ethyl 4-((4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)amino)-4-oxobutanoate is a synthetic organic compound featuring a tetrazole ring substituted with a methyl and oxo group, linked via a phenylamino bridge to an ethyl 4-oxobutanoate moiety. The tetrazole ring, a nitrogen-rich heterocycle, is known for its bioisosteric properties, often serving as a carboxylic acid surrogate to enhance metabolic stability in drug design .
Properties
IUPAC Name |
ethyl 4-[4-(4-methyl-5-oxotetrazol-1-yl)anilino]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O4/c1-3-23-13(21)9-8-12(20)15-10-4-6-11(7-5-10)19-14(22)18(2)16-17-19/h4-7H,3,8-9H2,1-2H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBWLUQHINYBGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC=C(C=C1)N2C(=O)N(N=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-((4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)amino)-4-oxobutanoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrazole ring and subsequent coupling with other functional groups to form the final product. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient and cost-effective, with considerations for scalability and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)amino)-4-oxobutanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-((4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)amino)-4-oxobutanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-((4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)amino)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences between the target compound and its analogs:
Key Differences and Implications
Heterocyclic Components
- Tetrazole (Target Compound) : The 1H-tetrazole ring is highly polar and acidic (pKa ~4–5), making it a bioisostere for carboxylic acids. This enhances solubility in physiological environments and resistance to enzymatic degradation .
- Thiadiazole () : The sulfur atom in thiadiazole increases lipophilicity and may alter electronic distribution, affecting binding to sulfur-rich enzymatic pockets.
- Pyrazolone () : The pyrazolone ring (a cyclic ketone) introduces additional hydrogen-bond acceptor sites, which may enhance interactions with polar protein residues.
Substituent Effects
- Thioether Linkage () : The thioether group may improve membrane permeability due to increased lipophilicity but could also introduce susceptibility to oxidative metabolism.
Functional Group Variations
- Ester vs. Carboxylic Acid : The target compound’s ethyl ester enhances lipophilicity compared to the carboxylic acid in , which would ionize at physiological pH, improving water solubility but reducing passive diffusion.
Biological Activity
The compound ethyl 4-((4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)amino)-4-oxobutanoate is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a tetrazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have indicated that compounds containing tetrazole moieties exhibit significant antimicrobial properties. For instance, derivatives of tetrazole have shown effectiveness against various bacterial strains. One study highlighted the synthesis of 3-chloro-4-substituted phenyl-1H-tetrazole derivatives, which demonstrated promising antibacterial activity comparable to standard antibiotics . The presence of the tetrazole ring in this compound likely contributes to its antimicrobial efficacy.
The mechanisms through which tetrazole derivatives exert their biological effects often involve interaction with key cellular pathways. For instance, some compounds inhibit enzymes crucial for cell proliferation or induce apoptosis in cancer cells. The presence of functional groups such as amines and carbonyls in this compound may facilitate such interactions.
Study on Antimicrobial Efficacy
In a recent study focusing on the synthesis and biological evaluation of tetrazole derivatives, researchers found that certain compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study employed both in vitro assays and molecular docking simulations to elucidate the binding affinities of these compounds to bacterial targets .
Anticancer Evaluation
Another notable investigation involved testing the cytotoxic effects of various tetrazole derivatives on human cancer cell lines. The results indicated that modifications to the phenyl substituents significantly influenced the compounds' IC50 values across different cell lines. This suggests that this compound may also exhibit variable potency depending on its structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
